molecular formula C21H15N3O3 B2394493 4-(1,3-dioxoisoindol-2-yl)-N-(5-methylpyridin-2-yl)benzamide CAS No. 674803-47-5

4-(1,3-dioxoisoindol-2-yl)-N-(5-methylpyridin-2-yl)benzamide

Cat. No.: B2394493
CAS No.: 674803-47-5
M. Wt: 357.369
InChI Key: DITSCQYFMBWXET-UHFFFAOYSA-N
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Description

4-(1,3-dioxoisoindol-2-yl)-N-(5-methylpyridin-2-yl)benzamide is a complex organic compound that features a benzamide core linked to a 1,3-dioxoisoindoline and a 5-methylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxoisoindol-2-yl)-N-(5-methylpyridin-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of 1,3-dioxoisoindoline: This can be achieved through the cyclization of phthalic anhydride with ammonia or primary amines under acidic conditions.

    Coupling with Benzamide: The 1,3-dioxoisoindoline intermediate is then coupled with a benzamide derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Introduction of 5-methylpyridine:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic route for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dioxoisoindol-2-yl)-N-(5-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated pyridine derivatives with nucleophiles in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydroxyl or amine groups.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

4-(1,3-dioxoisoindol-2-yl)-N-(5-methylpyridin-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: It is explored for its use in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

    Biological Research: The compound is used in studies related to cell signaling pathways and molecular interactions, providing insights into cellular processes and disease mechanisms.

    Industrial Applications: It is investigated for its potential use in the synthesis of specialty chemicals and as an intermediate in the production of complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxoisoindol-2-yl)-N-(5-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-dioxoisoindol-2-yl)-N-(pyridin-2-yl)benzamide: Similar structure but lacks the methyl group on the pyridine ring.

    4-(1,3-dioxoisoindol-2-yl)-N-(3-methylpyridin-2-yl)benzamide: Similar structure with the methyl group in a different position on the pyridine ring.

    4-(1,3-dioxoisoindol-2-yl)-N-(5-chloropyridin-2-yl)benzamide: Similar structure with a chlorine substituent instead of a methyl group.

Uniqueness

4-(1,3-dioxoisoindol-2-yl)-N-(5-methylpyridin-2-yl)benzamide is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its electronic properties and interactions with molecular targets. This uniqueness can result in distinct biological activities and applications compared to its analogs.

Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-(5-methylpyridin-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3/c1-13-6-11-18(22-12-13)23-19(25)14-7-9-15(10-8-14)24-20(26)16-4-2-3-5-17(16)21(24)27/h2-12H,1H3,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITSCQYFMBWXET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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